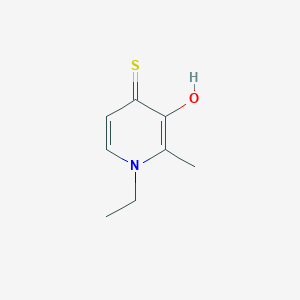

1-Ethyl-3-hydroxy-2-methylpyridine-4-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

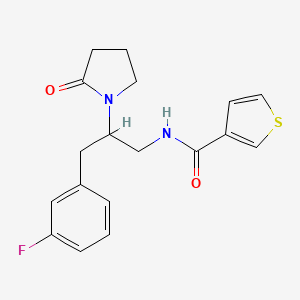

1-Ethyl-3-hydroxy-2-methylpyridine-4-thione is an organic compound with the empirical formula C₆H₇NO. It is also known by the synonym 2-Methyl-3-pyridinol. This compound belongs to the class of heterocyclic building blocks and is commonly used in the synthesis of pyrimidines .

Synthesis Analysis

The synthesis of 1-Ethyl-3-hydroxy-2-methylpyridine-4-thione can be achieved through various routes. One optimized strategy involves starting from 2-fluoro-4-methylpyridine. In contrast to a previously published synthesis using 2-bromo-4-methylpyridine, this approach avoids the use of palladium as a catalyst and exhibits increased overall yield (from 3.6% to 29.4%). The resulting compound is a potent inhibitor of p38α mitogen-activated protein kinase .

Molecular Structure Analysis

The molecular formula of 1-Ethyl-3-hydroxy-2-methylpyridine-4-thione is C₆H₇NO, with a molecular weight of 109.13 g/mol. Its structure includes a pyridine ring substituted with an ethyl group and a hydroxyl group at the 3-position. The compound crystallizes in the thione form .

Chemical Reactions Analysis

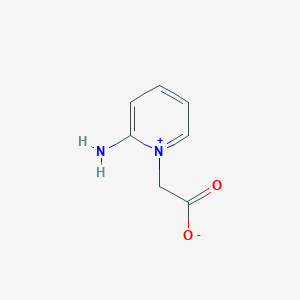

- Nitropyridine Formation : Reaction of pyridine or substituted pyridines with N₂O₅ in an organic solvent yields the N-nitropyridinium ion. Subsequent reaction with SO₂/HSO₃⁻ in water leads to the formation of 3-nitropyridine. The reaction mechanism involves a nitro group migration from the 1-position to the 3-position via a [1,5] sigmatropic shift .

- Imidazo[4,5-c]pyridine Synthesis : Starting from 4-aminopyridine, imidazo[4,5-c]pyridines can be synthesized .

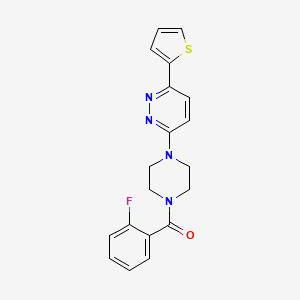

- Substitution Reactions : 3-Nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines using the vicarious substitution method or oxidative substitution method, yielding a series of 4-substituted-2-alkylamino-5-nitropyridines .

Physical And Chemical Properties Analysis

Wirkmechanismus

Safety and Hazards

- Hazard Statements : The compound poses risks related to acute oral toxicity, eye damage, skin irritation, and specific target organ toxicity (respiratory system). It is combustible and should be handled with care .

- Personal Protective Equipment : Use appropriate personal protective equipment, including dust masks, eyeshields, and gloves when handling this compound .

Eigenschaften

IUPAC Name |

1-ethyl-3-hydroxy-2-methylpyridine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-3-9-5-4-7(11)8(10)6(9)2/h4-5,10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMONGQRZFRDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=S)C(=C1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-hydroxy-2-methylpyridine-4-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2737767.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737768.png)

![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737772.png)

![N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2737775.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2737776.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-cyclohexyl-1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2737782.png)